Filastatin

Description

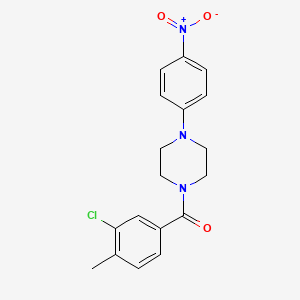

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c1-13-2-3-14(12-17(13)19)18(23)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(24)25/h2-7,12H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNECWWUOUHGWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431996-53-1 | |

| Record name | 431996-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Filastatin: A Deep Dive into its Mechanism of Action as a Fungal Virulence Inhibitor

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filastatin is a small molecule inhibitor that has emerged as a significant tool in the study of fungal pathogenesis, particularly that of Candida albicans. Contrary to any nomenclature-based assumptions, current research has not established a direct interaction between Filastatin and the human protein Filamin A. Instead, the name "Filastatin" is derived from its potent inhibitory effect on the filamentation of C. albicans, a key virulence trait.[1] This document provides a comprehensive overview of Filastatin's mechanism of action, focusing on its role in disrupting fungal adhesion, morphogenesis, and biofilm formation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in the field of antifungal therapeutics.

Core Mechanism of Action: Inhibition of Fungal Virulence

Filastatin's primary mechanism of action is the disruption of key virulence-associated processes in pathogenic fungi, most notably Candida albicans. It does not operate as a traditional fungicidal or fungistatic agent that directly targets cell viability. Instead, it represents an anti-virulence approach by inhibiting the pathogen's ability to cause disease. The core effects of Filastatin are threefold:

-

Inhibition of Adhesion : The initial and critical step for fungal infection is adhesion to host cells or medical devices. Filastatin has been shown to effectively inhibit the adhesion of C. albicans to both polystyrene surfaces and human epithelial cells.[1][2]

-

Inhibition of Morphogenesis : C. albicans exhibits a crucial morphological transition from a yeast form to a filamentous (hyphal) form, which is strongly associated with tissue invasion and pathogenicity. Filastatin is a potent inhibitor of this yeast-to-hyphal transition.[1][2]

-

Inhibition of Biofilm Formation : Fungal biofilms are structured communities of cells encased in an extracellular matrix, which are notoriously resistant to antifungal drugs. Filastatin inhibits the formation of these robust biofilms on surfaces like silicone elastomers.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding Filastatin's activity against Candida albicans.

Table 1: In Vitro Activity of Filastatin against Candida albicans

| Parameter | Value | Species | Assay | Reference |

| IC50 (Adhesion) | ~3 µM | C. albicans | GFP-based adhesion to polystyrene | [2] |

| Molecular Weight | 360 g/mol | N/A | N/A | [2] |

| Effective Conc. (Hyphal Inhibition) | 50 µM | C. albicans | Inhibition of hyperfilamentous growth | [2] |

| Effective Conc. (Biofilm Inhibition) | 50 µM | C. albicans | Biofilm formation on silicone elastomers | [2] |

Table 2: Activity of Filastatin against various Candida species Adhesion

| Species | Inhibition of Adhesion to Polystyrene | Reference |

| C. dubliniensis | Yes | [2] |

| C. tropicalis | Yes | [2] |

| C. parapsilosis | To a lesser extent | [2] |

Signaling Pathways Affected by Filastatin

Filastatin's inhibitory effects on morphogenesis are a result of its intervention in specific signaling pathways. Chemical genetic experiments have revealed that Filastatin acts downstream of multiple, but not all, signaling cascades that regulate hyphal formation in C. albicans.[1][2][3]

Notably, Filastatin inhibits hyphal development induced by:

This indicates that Filastatin likely impacts both the cAMP-PKA pathway (activated by serum and Spider media) and a separate pathway activated by GlcNAc that involves the transcription factor Cph1.[2] However, Filastatin does not block filamentation induced by genotoxic stress, such as that caused by hydroxyurea.[3] This specificity suggests that Filastatin does not cause a general disruption of the cellular machinery required for elongation.

A student research project has also suggested a potential role for Filastatin in disrupting iron metabolism pathways, possibly through genes regulated by Hap43 and Rim101.[4]

Below is a diagram illustrating the signaling pathways for hyphal morphogenesis in C. albicans and the points of intervention by Filastatin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Filastatin.

C. albicans Adhesion Assay (Polystyrene)

This protocol is adapted from high-throughput screening methods to identify inhibitors of fungal adhesion.

Objective: To quantify the adhesion of C. albicans to a polystyrene surface and assess the inhibitory effect of Filastatin.

Materials:

-

C. albicans strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) medium

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom polystyrene plates

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%)

-

Plate reader

Procedure:

-

Cell Culture: Culture C. albicans overnight in YPD medium at 30°C with shaking.

-

Cell Preparation: Wash the cells with PBS and resuspend in fresh medium to the desired concentration (e.g., 1 x 10^7 cells/mL).

-

Compound Addition: Add Filastatin (at various concentrations) or DMSO to the wells of a 96-well plate.

-

Cell Seeding: Add the C. albicans cell suspension to each well.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 90 minutes) to allow for cell adhesion.

-

Washing: Carefully wash the wells multiple times with PBS to remove non-adherent cells.

-

Staining: Add Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

-

Destaining: Wash away excess stain with water and allow the plate to dry. Add 95% ethanol to each well to solubilize the stain from the adherent cells.

-

Quantification: Measure the absorbance at 590 nm using a plate reader. Lower absorbance indicates reduced adhesion.

Hyphal Morphogenesis Inhibition Assay

This protocol is used to assess the effect of Filastatin on the yeast-to-hyphal transition in C. albicans.

Objective: To visually and qualitatively assess the inhibition of hyphal formation by Filastatin under different inducing conditions.

Materials:

-

C. albicans strain (e.g., SC5314)

-

YPD medium

-

Hypha-inducing media (e.g., Spider medium, medium containing 10% fetal bovine serum, or GlcNAc-containing medium)

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

Microscope with differential interference contrast (DIC) optics

Procedure:

-

Cell Culture: Grow C. albicans overnight in YPD at 30°C.

-

Cell Preparation: Wash and resuspend the cells in the chosen hypha-inducing medium.

-

Treatment: Add Filastatin (e.g., 50 µM) or DMSO to the cell suspension.

-

Incubation: Incubate at 37°C for a specified time (e.g., 4 hours).

-

Microscopy: Place a sample of the cell suspension on a microscope slide and observe under a microscope.

-

Analysis: Compare the morphology of cells treated with Filastatin to the control cells. Control cells should exhibit extensive hyphal growth, while effective inhibition will result in cells remaining in the yeast form.

Biofilm Formation Assay (Silicone Elastomer)

This protocol is designed to model biofilm formation on a medical device surface and test the inhibitory effect of Filastatin.

Objective: To assess the ability of Filastatin to inhibit C. albicans biofilm formation on a clinically relevant surface.

Materials:

-

C. albicans strain (e.g., SC5314-GFP for visualization)

-

Biofilm growth medium (e.g., RPMI)

-

Pre-sterilized silicone elastomer discs

-

24-well plates

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

Procedure:

-

Preparation: Place a sterile silicone elastomer disc in each well of a 24-well plate.

-

Inoculation: Add C. albicans cells suspended in biofilm growth medium to each well.

-

Treatment: Add Filastatin (e.g., 50 µM) or DMSO to the appropriate wells.

-

Incubation: Incubate the plate at 37°C for an extended period (e.g., 60 hours) without agitation to allow for biofilm formation.

-

Observation: Visually inspect the wells. In the control wells, a robust biofilm should form on the silicone disc, and the surrounding medium should be clear. In wells with effective inhibition, the medium will appear turbid due to planktonic cell growth, and biofilm formation on the disc will be reduced.

-

Further Analysis (Optional): The biofilms can be further analyzed by measuring their dry weight, by microscopy (e.g., confocal or scanning electron microscopy), or by quantifying the metabolic activity of the cells within the biofilm (e.g., using an XTT assay).

Conclusion and Future Directions

Filastatin is a valuable chemical probe for dissecting the molecular mechanisms of fungal virulence. Its mode of action, centered on the inhibition of adhesion, morphogenesis, and biofilm formation, presents an attractive alternative to traditional antifungal therapies. By targeting virulence factors rather than cell viability, Filastatin may exert less selective pressure for the development of drug resistance.

Future research should focus on identifying the specific molecular target(s) of Filastatin within the fungal cell. A deeper understanding of its interaction with cellular components will be crucial for optimizing its structure and developing it into a potential therapeutic agent. Furthermore, exploring the efficacy of Filastatin in combination with existing antifungal drugs could lead to novel synergistic treatment strategies for combating life-threatening fungal infections.

References

- 1. Chemical screening identifies filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical screening identifies filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Candida albicans filamentation for antifungal drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Student Work | Targets of Filastatin, A Chemical Inhibitor of Adhesion and Morphogenesis by Pathogenic Fungi | ID: 3r074w247 | Digital WPI [digital.wpi.edu]

Filastatin: A Comprehensive Technical Guide to its Discovery and Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Filastatin is a novel small molecule inhibitor of Candida albicans pathogenesis, identified through high-throughput screening as a potent agent against fungal adhesion, morphogenesis, and biofilm formation.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development of Filastatin, detailing its mechanism of action, key experimental protocols, and quantitative data. It is intended to serve as a resource for researchers and professionals in the fields of mycology, drug discovery, and infectious diseases. The document includes detailed methodologies for critical assays, structured data tables for easy comparison of quantitative findings, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial mucosal infections and life-threatening systemic candidiasis, particularly in immunocompromised individuals.[1] A key virulence attribute of C. albicans is its ability to switch from a unicellular yeast form to a filamentous hyphal form, a process crucial for tissue invasion and the formation of robust biofilms.[4] These biofilms, often formed on implanted medical devices, exhibit high resistance to conventional antifungal therapies.[4] The discovery of Filastatin represents a promising advancement in the development of anti-virulence strategies that target the pathogenic mechanisms of C. albicans without directly inhibiting its growth, potentially reducing the selective pressure for drug resistance.

Filastatin was identified from a screen of 30,000 small molecules for inhibitors of C. albicans adhesion to polystyrene.[5] Subsequent studies revealed its multifaceted activity, including the inhibition of the yeast-to-hyphal transition and biofilm formation on various surfaces.[1][6] Mechanistic studies suggest that Filastatin acts downstream of major signaling pathways that regulate morphogenesis in C. albicans, including the cAMP-PKA and MAPK pathways.[4] Furthermore, initial research into its molecular target points towards a potential role in disrupting iron metabolism.[1] This guide will delve into the technical details of these findings.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of Filastatin from various in vitro and in vivo studies.

Table 1: In Vitro Activity of Filastatin against Candida albicans

| Parameter | Assay | Value | Reference(s) |

| IC50 (Adhesion) | GFP-based adhesion assay on polystyrene | ~3 µM | [1] |

| Effective Concentration (Hyphal Inhibition) | Inhibition of hyphae formation in Spider media | > 2.5 µM | [5] |

| Concentration for Biofilm Inhibition | Inhibition of biofilm formation on silicone elastomers | 50 µM | [4] |

| Human Cell Viability (A549) | AlamarBlue assay after 24h incubation | No toxicity observed up to 250 µM | [4] |

Table 2: In Vivo Efficacy of Filastatin in a Caenorhabditis elegans Infection Model

| Treatment Group | Outcome | Value | Reference(s) |

| C. albicans infected nematodes + 12.5 µM Filastatin | Reduction in Dar (deformed anal region) disease rate | Significant protective effects | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of Filastatin.

High-Throughput Screening for Adhesion Inhibitors

This protocol was adapted from a method for measuring Saccharomyces cerevisiae adhesion to polystyrene.

-

Cell Preparation: C. albicans strain SC5314 is grown overnight in Yeast Extract-Peptone-Dextrose (YPD) medium at 30°C.

-

Plate Preparation: 96-well polystyrene plates, optimized for protein binding, are used as the substrate.

-

Compound Addition: Test compounds, including Filastatin, are added to the wells at a final concentration of 50 µM in 1% DMSO. A 1% DMSO solution serves as the vehicle control.

-

Cell Seeding: C. albicans cells are added to the wells.

-

Incubation: Plates are incubated to allow for cell adhesion.

-

Washing: Unbound cells are removed by extensive washing with phosphate-buffered saline (PBS).

-

Quantification (Crystal Violet Method):

-

Adherent cells are stained with 0.5% crystal violet solution for 10 minutes.

-

Excess stain is removed by washing with water.

-

The bound dye is solubilized with 33% acetic acid.

-

Absorbance is measured at 590 nm.

-

-

Quantification (alamarBlue Method):

-

The vital dye alamarBlue is added to the wells.

-

Plates are incubated to allow for color development.

-

Fluorescence or absorbance is measured according to the manufacturer's instructions.[7]

-

Yeast-to-Hyphal Transition Assay

This assay assesses the ability of Filastatin to inhibit the morphological switch of C. albicans.

-

Cell Culture: C. albicans is grown overnight in a medium that promotes yeast-form growth (e.g., YPD) at 30°C.

-

Induction of Filamentation: Cells are washed and resuspended in a hypha-inducing medium, such as Spider medium (carbon starvation), Lee's medium, or YPD supplemented with 10% fetal bovine serum.[1][8]

-

Treatment: Filastatin is added to the inducing medium at the desired concentration (e.g., 50 µM). A DMSO control is included.

-

Incubation: The culture is incubated at 37°C for a specified period (e.g., 4 hours).

-

Visualization: Cell morphology is observed and documented using differential interference contrast (DIC) microscopy.

-

Quantitative Analysis: Hyphal length can be measured using image analysis software. The percentage of filamentous cells is determined by counting at least 100 cells per sample.

Biofilm Formation Assay on Silicone Elastomers

This protocol evaluates the effect of Filastatin on biofilm formation on a medically relevant surface.

-

Substrate Preparation: Pre-sterilized squares of silicone elastomer are placed in the wells of a multi-well plate.

-

Cell Inoculation: A standardized suspension of C. albicans (e.g., GFP-tagged SC5314) is added to each well containing a silicone square.

-

Treatment: Filastatin (e.g., at 50 µM) or a DMSO control is added to the medium.

-

Incubation: The plate is incubated for an extended period (e.g., 60 hours) to allow for robust biofilm formation.

-

Assessment:

-

Visual Inspection: The turbidity of the surrounding medium is observed. Clear media indicates robust biofilm formation on the silicone, while turbid media suggests inhibition of biofilm formation and planktonic cell growth.[4]

-

Microscopy: The silicone squares are removed, washed, and visualized using fluorescence microscopy (for GFP-tagged strains) or scanning electron microscopy to observe biofilm architecture.

-

Quantitative Analysis (XTT Reduction Assay):

-

The metabolic activity of the biofilm is quantified using the XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay.

-

Biofilms are washed with PBS.

-

A solution of XTT and menadione is added to each well.

-

Plates are incubated in the dark.

-

The colorimetric change is measured at 490 nm.

-

-

Caenorhabditis elegans Infection Model

This in vivo assay assesses the efficacy of Filastatin in a whole-organism infection model.

-

Worm Synchronization: A synchronized population of L4 stage C. elegans is prepared.

-

Infection Plate Preparation: Plates containing a lawn of C. albicans are prepared. The growth of the nematode's standard food source, E. coli OP50, is attenuated with an antibiotic to prevent interference.[6]

-

Infection: Synchronized worms are transferred to the C. albicans plates.

-

Treatment: Filastatin (e.g., at 12.5 µM) is incorporated into the agar medium.

-

Monitoring: The worms are monitored over several days for the development of the "deformed anal region" (Dar) phenotype, a marker of fungal infection.[1]

-

Data Analysis: The percentage of worms exhibiting the Dar phenotype is calculated for treated and untreated groups.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways in C. albicans filamentation that are affected by Filastatin, as well as a typical experimental workflow for its characterization.

Candida albicans Filamentation Signaling Pathways

Caption: Signaling pathways regulating C. albicans filamentation and the inhibitory points of Filastatin.

Experimental Workflow for Filastatin Characterization

Caption: A logical workflow for the discovery and preclinical development of Filastatin.

Conclusion

Filastatin has emerged as a significant lead compound in the pursuit of novel antifungal therapies. Its discovery through a targeted screen for adhesion inhibitors and its subsequent characterization have revealed a potent anti-virulence agent that disrupts key pathogenic processes in Candida albicans. By inhibiting the yeast-to-hyphal transition and biofilm formation, Filastatin strikes at the heart of C. albicans infectivity. The elucidation of its mechanism of action, downstream of critical signaling pathways and potentially involving iron metabolism, provides a foundation for further optimization and development. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate ongoing research in this promising area. Future studies should focus on the precise identification of Filastatin's molecular target and its evaluation in more complex animal models of candidiasis to pave the way for potential clinical applications.

References

- 1. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. academic.oup.com [academic.oup.com]

- 6. repositorium.uminho.pt [repositorium.uminho.pt]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Filastatin: A Potent Inhibitor of Candida albicans Virulence

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Candida albicans is a major opportunistic fungal pathogen, with its virulence intricately linked to its ability to switch from a yeast to a hyphal morphology, adhere to host tissues and medical devices, and form robust biofilms. Filastatin, a small molecule identified through high-throughput screening, has emerged as a significant inhibitor of these key pathogenic traits. This document provides a comprehensive technical overview of Filastatin's activity against Candida albicans, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. It is intended to serve as a resource for researchers in mycology, infectious diseases, and antifungal drug development.

Introduction

Infections caused by Candida albicans represent a significant and growing challenge in healthcare, particularly in immunocompromised individuals.[1] The ability of C. albicans to form biofilms on implanted medical devices is a major contributor to its pathogenicity, as these structures are notoriously resistant to conventional antifungal therapies.[2] A key step in the initiation of infection and biofilm formation is the morphological transition from yeast-form cells to filamentous hyphae, which facilitates tissue invasion and structural integrity of the biofilm. Consequently, inhibiting this yeast-to-hyphal switch and subsequent adhesion is a promising strategy for the development of novel antifungal therapeutics. Filastatin was identified in a chemical screen for its ability to inhibit the adhesion of C. albicans to polystyrene surfaces and has since been characterized as a potent inhibitor of morphogenesis and biofilm formation.[1][3][4]

Quantitative Efficacy of Filastatin

Filastatin demonstrates significant inhibitory activity against C. albicans adhesion at low micromolar concentrations. Its efficacy has also been observed against other pathogenic Candida species, although to varying degrees. The following tables summarize the available quantitative data for Filastatin.

Table 1: Inhibitory Concentration of Filastatin against Candida albicans

| Assay Type | Parameter | Value | Candida Strain | Reference |

| GFP-based Adhesion Assay | IC₅₀ | ~3 µM (~1.1 µg/mL) | SC5314 | [1] |

Table 2: Activity of Filastatin against Various Candida Species

| Candida Species | Activity | Concentration Tested | Reference |

| C. dubliniensis | Inhibition of polystyrene adhesion | 25 µM | [1] |

| C. tropicalis | Inhibition of polystyrene adhesion | 25 µM | [1] |

| C. parapsilosis | Lesser inhibition of polystyrene adhesion | 50 µM | [1] |

Note: Specific IC₅₀ values for C. dubliniensis, C. tropicalis, and C. parapsilosis are not currently available in the cited literature. No Minimum Inhibitory Concentration (MIC) data for Filastatin against Candida species has been reported in the reviewed literature.

Mechanism of Action

Filastatin's primary mechanism of action is the inhibition of the yeast-to-hyphal morphogenesis, which in turn prevents adhesion and biofilm formation.[1][3][4] It does not appear to directly kill the fungal cells but rather acts as a virulence inhibitor.

Inhibition of Hyphal Morphogenesis

Filastatin effectively blocks the morphological switch induced by various signals, including:

Crucially, Filastatin does not inhibit filamentation induced by genotoxic stress from agents like hydroxyurea.[1] This indicates that Filastatin does not cause a general failure of the cellular machinery for elongation but rather targets specific signaling pathways.[1]

Disruption of Signaling Pathways

Chemical genetic experiments suggest that Filastatin acts downstream of multiple signaling pathways that regulate hyphal growth.[1][3][4] The evidence points towards the cAMP-PKA pathway as a key target. This is supported by the finding that Filastatin inhibits the hyperfilamentous growth of a C. albicans strain that constitutively overexpresses the G protein-coupled receptor Gpr1, a component of the cAMP-PKA pathway.[1] Furthermore, it blocks filamentation in strains with a hyperactive cAMP-PKA pathway.[1] While the precise molecular target of Filastatin is yet to be definitively identified, some research suggests a potential role in the disruption of the iron metabolism pathway.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Filastatin against Candida albicans.

C. albicans Adhesion Assay to Polystyrene

This assay quantifies the ability of C. albicans to adhere to a polystyrene surface and the inhibitory effect of compounds like Filastatin.

Materials:

-

C. albicans strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) medium

-

Phosphate-buffered saline (PBS)

-

96-well polystyrene plates (protein-binding optimized)

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

Crystal Violet solution (0.5% in water)

-

Plate reader

Procedure:

-

Grow C. albicans overnight in YPD medium at 30°C.

-

Wash the cells with PBS and resuspend in a suitable medium (e.g., RPMI) to a standardized cell density (e.g., 1x10⁷ cells/mL).

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add Filastatin to the desired final concentrations. Include a DMSO vehicle control.

-

Incubate the plate at 37°C for 4 hours to allow for cell adhesion.

-

Decant the contents of the wells and wash gently with PBS to remove non-adherent cells.

-

Add 50 µL of 0.5% Crystal Violet solution to each well and incubate at room temperature for 20 minutes.

-

Wash the wells again with water to remove excess stain.

-

Add a solvent (e.g., 95% ethanol) to each well to solubilize the stain from the adherent cells.

-

Quantify the absorbance at 590 nm using a plate reader. A lower absorbance indicates stronger inhibition of adhesion.

C. albicans Biofilm Formation Assay on Silicone Elastomers

This assay models the formation of biofilms on medical device materials.

Materials:

-

C. albicans strain (e.g., SC5314-GFP for visualization)

-

YPD medium

-

PBS

-

Pre-weighed, sterile silicone elastomer discs

-

24-well plates

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

Procedure:

-

Prepare a standardized C. albicans cell suspension as described in the adhesion assay protocol.

-

Place one sterile silicone elastomer disc into each well of a 24-well plate.

-

Add 2 mL of the cell suspension to each well.

-

Add Filastatin to the desired final concentration (e.g., 50 µM). Include a DMSO vehicle control.

-

Incubate the plate at 37°C for 60 hours without shaking.

-

After incubation, visually inspect the wells. Clear media with planktonic cells indicate inhibition of biofilm formation, while robust biofilm formation results in clear media with the biofilm attached to the disc.

-

For quantitative analysis, the discs can be washed, dried, and weighed to determine biofilm mass.

C. albicans Hyphal Morphogenesis Assay

This assay assesses the ability of Filastatin to inhibit the yeast-to-hyphae transition under different inducing conditions.

Materials:

-

C. albicans strain (e.g., SC5314)

-

YPD medium

-

Inducing media: Spider medium, 10% Fetal Bovine Serum (FBS) in RPMI, or GlcNAc-containing medium.

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

Microscope

Procedure:

-

Prepare a standardized C. albicans yeast-form cell suspension.

-

Inoculate the cells into the chosen hyphal-inducing medium containing either Filastatin at the desired concentration or DMSO as a control.

-

Incubate at 37°C for 3-4 hours.

-

Visualize the cell morphology using a light microscope. In the presence of an effective inhibitor like Filastatin, cells will remain in the yeast form, while the control will show extensive hyphal growth.

In Vivo and Preclinical Observations

Initial studies in a nematode infection model have shown that Filastatin can reduce the pathogenesis of C. albicans.[1] Furthermore, in a mouse model of vulvovaginal candidiasis, Filastatin was observed to alter the biofilm morphology, with a notable predominance of yeast-form cells, consistent with its in vitro activity.[1] Importantly, Filastatin did not show toxicity to human A549 lung carcinoma cells at concentrations significantly higher than its effective dose against C. albicans adhesion, suggesting a favorable therapeutic window.[1]

Conclusion and Future Directions

Filastatin represents a promising lead compound for the development of novel anti-virulence therapies against Candida albicans. Its ability to inhibit the critical pathogenic processes of adhesion, morphogenesis, and biofilm formation at low micromolar concentrations, coupled with its low in vitro cytotoxicity, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Target Identification: Elucidating the precise molecular target(s) of Filastatin within the fungal cell.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Filastatin to improve potency and pharmacokinetic properties.

-

Spectrum of Activity: Determining the MICs and IC₅₀ values of Filastatin against a broader range of clinical Candida isolates, including drug-resistant strains.

-

In Vivo Efficacy: Conducting more extensive studies in mammalian models of systemic and mucosal candidiasis to evaluate its therapeutic potential.

By addressing these areas, the full potential of Filastatin and related compounds as a new class of antifungal agents can be realized, offering a much-needed alternative to current fungicidal and fungistatic drugs.

References

- 1. Chemical screening identifies filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Student Work | Targets of Filastatin, A Chemical Inhibitor of Adhesion and Morphogenesis by Pathogenic Fungi | ID: 3r074w247 | Digital WPI [digital.wpi.edu]

- 3. pnas.org [pnas.org]

- 4. Chemical screening identifies filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Filastatin's Effect on Fungal Morphogenesis: A Technical Whitepaper

Abstract: The dimorphic switch from yeast to hyphal form is a critical virulence factor for pathogenic fungi like Candida albicans, enabling tissue invasion and biofilm formation. Filastatin, a small molecule inhibitor, has emerged as a significant chemical probe for studying and controlling this process. This document provides an in-depth technical guide on the mechanism of action of Filastatin, its quantitative effects on fungal morphogenesis, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows involved. Filastatin effectively inhibits fungal adhesion, the yeast-to-hyphal transition, and biofilm formation by acting downstream of multiple, but not all, signaling pathways.[1][2] This makes it a valuable tool for researchers and a promising candidate for the development of novel anti-virulence antifungal therapies.

Mechanism of Action: Targeting Key Morphogenesis Signaling Pathways

Filastatin exerts its inhibitory effects not by direct cytotoxic action, but by modulating the signaling cascades that govern the yeast-to-hyphae transition.[3] Its mechanism involves acting downstream of several key transcription factors, effectively blocking the morphological switch induced by various environmental cues.[2][3]

Notably, Filastatin inhibits hyphal formation stimulated by nutrient-poor conditions (Spider media), serum, and N-acetylglucosamine (GlcNAc).[3][4] However, it does not prevent filamentation induced by genotoxic stress, such as exposure to hydroxyurea (HU).[3][4][5] This selectivity indicates that Filastatin does not cause a general failure of the cellular machinery required for elongation, but rather targets specific signaling pathways.[3]

The primary pathways affected are the cAMP-PKA and the MAPK pathways.[2][3]

-

cAMP-PKA Pathway: This pathway, often triggered by stimuli like serum and nutrient starvation (in Spider media), converges on the transcription factor Efg1.[3][5] Filastatin was found to block morphogenesis even in mutants with a hyperactive cAMP-PKA pathway, suggesting it acts downstream of or parallel to Efg1.[3][5]

-

MAPK Pathway: This pathway is activated by cues such as GlcNAc and involves the transcription factor Cph1.[3] Filastatin effectively inhibits hyphal growth induced by GlcNAc or in strains where Cph1 is constitutively overexpressed.[3][5]

The convergence of Filastatin's action on the downstream effectors of both these major pathways highlights its role as a broad-spectrum inhibitor of morphogenesis.[2]

Quantitative Data Presentation

Filastatin's efficacy has been quantified across several key pathogenic processes in Candida species. The data below is summarized from various in vitro and in vivo assays.

Table 1: Inhibitory Concentrations of Filastatin against Candida albicans

| Assay Type | Metric | Concentration | Reference |

|---|---|---|---|

| Adhesion (GFP-based) | IC₅₀ | ~3 µM (~1.1 µg/mL) | [3] |

| Hyphal Formation (Liquid) | Effective Concentration | > 2.5 µM | [3] |

| Biofilm Formation (Silicone) | Tested Concentration | 50 µM | [3] |

| Hyphal Morphogenesis (Solid) | Tested Concentration | 50 µM | [3][5] |

| In vivo Nematode Model | Tested Concentration | 12.5 µM & 50 µM |[3] |

Table 2: Effect of Filastatin on Adhesion in Various Candida Species

| Species | Inhibition of Polystyrene Adhesion | Reference |

|---|---|---|

| C. albicans | Yes | [3] |

| C. dubliniensis | Yes | [3] |

| C. tropicalis | Yes | [3] |

| C. parapsilosis | Lesser Extent |[3] |

Experimental Protocols

The following sections detail the methodologies used to characterize Filastatin's effects on fungal adhesion, morphogenesis, and biofilm formation.

In Vitro Adhesion Assay (Polystyrene)

This assay quantifies the ability of fungal cells to adhere to a polystyrene surface, a common proxy for adhesion to medical devices.

Methodology:

-

C. albicans cells are cultured and washed.

-

Cells are resuspended in media and added to the wells of a 96-well polystyrene plate.

-

Filastatin (or vehicle control) is added to the wells at the desired concentration.

-

The plate is incubated to allow for cell adhesion.

-

Non-adherent cells are removed by washing the wells.

-

Adherent cells are stained with crystal violet.

-

Excess stain is washed away, and the bound dye is solubilized.

-

Adhesion is quantified by measuring the absorbance of the solubilized dye.[3][6]

References

- 1. Chemical screening identifies filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical screening identifies filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Candida albicans filamentation for antifungal drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of Filastatin in the Inhibition of Fungal Yeast-to-Hyphal Transition: A Technical Guide

Abstract

Candida albicans, a commensal fungus in humans, can undergo a morphological transition from a yeast form to a pathogenic hyphal form, a critical step in the development of candidiasis. This transition is a key virulence factor, enabling tissue invasion and biofilm formation. Filastatin, a small molecule inhibitor, has emerged as a significant tool for studying and potentially controlling this pathogenic switch. This technical guide provides an in-depth analysis of Filastatin's mechanism of action, collates available quantitative data on its efficacy, details relevant experimental protocols for its study, and visualizes the complex signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in the fields of mycology, infectious diseases, and antifungal drug discovery.

Introduction: The Yeast-to-Hyphal Transition as a Therapeutic Target

The dimorphic nature of Candida albicans is intricately linked to its pathogenicity. The yeast form is generally associated with commensal growth and dissemination, while the hyphal form is crucial for tissue penetration, invasion, and the structural integrity of biofilms.[1] The ability to switch between these two morphologies in response to environmental cues such as temperature, pH, and nutrient availability is a key virulence attribute. Therefore, inhibiting the yeast-to-hyphal transition presents a promising therapeutic strategy to attenuate the virulence of C. albicans without directly killing the fungus, which may reduce the selective pressure for drug resistance.

Filastatin was identified through high-throughput screening of small molecules for their ability to inhibit the adhesion of C. albicans to polystyrene surfaces.[2][3] Subsequent studies revealed its potent inhibitory effect on the yeast-to-hyphal morphological transition, biofilm formation, and pathogenesis in various models.[2][3] This guide delves into the molecular underpinnings of Filastatin's activity.

Mechanism of Action: Targeting Key Signaling Pathways

Filastatin exerts its inhibitory effect on the yeast-to-hyphal transition by acting downstream of several key signaling pathways that regulate morphogenesis in C. albicans.[1][2] This strategic point of intervention allows it to be effective against a range of hyphae-inducing signals.

Downstream Inhibition of the cAMP-PKA and MAPK Pathways

The primary signaling cascades governing hyphal development in C. albicans are the cyclic AMP-protein kinase A (cAMP-PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway. The cAMP-PKA pathway is typically activated by environmental signals like serum and high temperature, leading to the activation of the transcription factor Efg1. The MAPK pathway, on the other hand, is often stimulated by nutrient limitation (e.g., in Spider medium) and activates the transcription factor Cph1.

Chemical genetic experiments have demonstrated that Filastatin inhibits hyphal formation induced by activators of both the cAMP-PKA and MAPK pathways.[1][2] For instance, it can block filamentation in mutants with a constitutively active Ras1, a key upstream activator of both pathways. This indicates that Filastatin's target lies downstream of these initial signaling events.

Acting Downstream of Key Transcription Factors: Efg1 and Cph1

Further investigation into Filastatin's mechanism has revealed that it acts downstream of the critical transcription factors Efg1 and Cph1.[1] These two transcription factors are the terminal components of the cAMP-PKA and MAPK pathways, respectively, and they regulate the expression of a battery of hypha-specific genes, such as HWP1 (Hyphal Wall Protein 1). Filastatin's ability to inhibit hyphal morphogenesis even in strains overexpressing EFG1 or CPH1 strongly suggests that its molecular target is a component of the cellular machinery required for hyphal elongation itself, or a downstream regulatory element common to both pathways.[2]

Specificity of Inhibition

An important aspect of Filastatin's activity is its specificity. While it effectively inhibits hyphal formation induced by serum, Spider medium, and N-acetylglucosamine (GlcNAc), it does not block filamentation triggered by genotoxic stress, such as exposure to hydroxyurea (HU).[2] This suggests that the cellular processes targeted by Filastatin are not universally required for all forms of polarized growth and that the genotoxic stress response pathway can bypass the Filastatin-sensitive step to induce hyphal morphogenesis.

Quantitative Data on Filastatin's Efficacy

| Parameter | Value | Assay Conditions | Organism | Reference |

| IC50 | ~3 µM | GFP-based adhesion assay | Candida albicans | [2] |

| Effective Concentration | 50 µM | Inhibition of hyphal morphogenesis in liquid and solid media (e.g., Spider medium, serum-containing medium) | Candida albicans | [2] |

| Effective Concentration | 50 µM | Inhibition of biofilm formation on silicone elastomers | Candida albicans | [2] |

Note: The provided IC50 value is for the inhibition of adhesion, which is closely linked to the yeast-to-hyphal transition. The 50 µM concentration has been consistently used in various studies to achieve significant inhibition of filamentation. Further studies are required to establish detailed MIC (Minimum Inhibitory Concentration) and IC50 values under a broader range of conditions, including different Candida species and various growth media.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Filastatin.

Candida albicans Hyphal Morphogenesis Assay

This protocol is designed to assess the ability of a compound to inhibit the yeast-to-hyphal transition in C. albicans.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast extract-Peptone-Dextrose (YPD) medium

-

Hyphae-inducing medium (e.g., Spider medium, RPMI-1640 + 10% fetal bovine serum)

-

Filastatin or other test compounds

-

DMSO (vehicle control)

-

96-well microtiter plates

-

Incubator (37°C)

-

Inverted microscope

Procedure:

-

Prepare C. albicans Culture: Inoculate a single colony of C. albicans into 5 mL of YPD broth and grow overnight at 30°C with shaking.

-

Inoculum Preparation: The following day, dilute the overnight culture in fresh YPD to an OD600 of 0.1.

-

Assay Setup:

-

In a 96-well plate, add 100 µL of hyphae-inducing medium to each well.

-

Add the test compound (e.g., Filastatin) at various concentrations to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Add 10 µL of the prepared C. albicans inoculum to each well.

-

-

Incubation: Incubate the plate at 37°C for 4-6 hours.

-

Microscopic Examination: Observe the morphology of the cells in each well using an inverted microscope at 40x magnification. Yeast cells will appear round or oval, while hyphae will be long, filamentous structures.

-

Quantification (Optional): To quantify the inhibition, at least 100 cells per well can be counted and categorized as either yeast or hyphal. The percentage of hyphal cells can then be calculated.

Candida albicans Biofilm Formation and Inhibition Assay (XTT Reduction Assay)

This protocol measures the metabolic activity of a biofilm and can be used to assess the ability of a compound to inhibit biofilm formation.

Materials:

-

Candida albicans strain

-

YPD medium

-

RPMI-1640 medium

-

Filastatin or other test compounds

-

DMSO

-

96-well flat-bottom microtiter plates

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

Phosphate-buffered saline (PBS)

-

Plate reader (490 nm)

Procedure:

-

Inoculum Preparation: Grow C. albicans in YPD overnight at 30°C. Wash the cells with PBS and resuspend in RPMI-1640 to a final concentration of 1 x 107 cells/mL.

-

Biofilm Formation:

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

To test for inhibition of biofilm formation, add the test compound at desired concentrations at this stage.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Washing: After incubation, carefully aspirate the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

XTT Assay:

-

Prepare the XTT-menadione solution by mixing the XTT solution with the menadione solution according to the manufacturer's instructions immediately before use.

-

Add 100 µL of the XTT-menadione solution to each well containing the biofilm and to control wells (without biofilm).

-

Incubate the plate in the dark at 37°C for 2-4 hours.

-

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression of specific genes involved in the yeast-to-hyphal transition in response to an inhibitor.

Materials:

-

Candida albicans culture treated with Filastatin and a control culture

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (containing SYBR Green or a probe-based system)

-

Primers for target genes (e.g., HWP1, ALS3) and a reference gene (e.g., ACT1)

-

qRT-PCR instrument

Procedure:

-

Cell Culture and Treatment: Grow C. albicans under hyphae-inducing conditions in the presence and absence of Filastatin for a specified time.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit. It is crucial to include a mechanical lysis step (e.g., bead beating) for efficient disruption of the fungal cell wall.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

-

qRT-PCR:

-

Set up the qRT-PCR reactions containing the cDNA template, qRT-PCR master mix, and specific primers for the target and reference genes.

-

Run the reactions in a qRT-PCR instrument using an appropriate thermal cycling program.

-

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in the Filastatin-treated sample compared to the control, normalized to the reference gene.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

Caption: Signaling pathways in C. albicans yeast-to-hyphal transition and the point of Filastatin's intervention.

Caption: Experimental workflow for the C. albicans hyphal morphogenesis assay.

Caption: Experimental workflow for the C. albicans biofilm inhibition assay using the XTT method.

Conclusion and Future Directions

Filastatin is a valuable chemical probe for dissecting the molecular mechanisms of the yeast-to-hyphal transition in Candida albicans. Its ability to inhibit this key virulence trait without being fungicidal makes it an attractive lead compound for the development of novel anti-virulence therapies. Future research should focus on several key areas:

-

Target Identification: The precise molecular target(s) of Filastatin remain to be definitively identified. Uncovering its direct binding partners will provide deeper insights into the regulation of hyphal morphogenesis.

-

In Vivo Efficacy: While initial studies in nematode and mouse models are promising, more extensive in vivo studies are needed to evaluate the therapeutic potential of Filastatin and its analogs in treating candidiasis.[2]

-

Spectrum of Activity: Determining the efficacy of Filastatin against a broader range of pathogenic Candida species and other dimorphic fungi is an important next step.

-

Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the design of more potent and specific derivatives of Filastatin with improved pharmacokinetic and pharmacodynamic properties.

References

Filastatin: A Deep Dive into its Impact on Fungal Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Filastatin, a novel small molecule inhibitor, has emerged as a promising anti-virulence agent against the opportunistic fungal pathogen Candida albicans. This technical guide provides a comprehensive overview of the signaling pathways affected by Filastatin, with a focus on its mechanism of action in inhibiting key pathogenic traits such as filamentation, adhesion, and biofilm formation. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways and experimental workflows involved.

Introduction

Candida albicans is a major human fungal pathogen, capable of causing a wide range of infections, from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. A key virulence attribute of C. albicans is its ability to switch from a unicellular yeast form to a filamentous hyphal form. This morphological transition is critical for tissue invasion, biofilm formation, and immune evasion. Filastatin has been identified as a potent inhibitor of this yeast-to-hypha transition, making it a molecule of significant interest for the development of novel antifungal therapies that target virulence without directly killing the fungus, a strategy that may reduce the likelihood of drug resistance. This guide delves into the molecular mechanisms underlying Filastatin's activity, providing researchers and drug developers with a detailed understanding of its effects on fungal signaling networks.

Signaling Pathways Modulated by Filastatin

Filastatin exerts its inhibitory effects by intervening in key signaling cascades that regulate morphogenesis in C. albicans. The primary pathways affected are the cAMP-dependent protein kinase A (cAMP-PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway. Filastatin appears to act downstream of several induction cues, yet upstream of the ultimate morphological changes.

The cAMP-PKA Pathway

The cAMP-PKA pathway is a central regulator of hyphal development in C. albicans, responding to various environmental cues such as serum, high temperature, and nutrient limitation.

-

Mechanism of Action: Filastatin has been shown to block filamentation induced by activators of the cAMP-PKA pathway.[1][2] It acts downstream of the key transcription factor Efg1, a critical regulator of hypha-specific gene expression.[3] Evidence suggests that Filastatin does not directly inhibit the components of the cAMP-PKA cascade itself, but rather interferes with the transcriptional program initiated by this pathway.

The MAPK Pathway

The MAPK pathway, particularly the Cek1-mediated cascade, is also involved in regulating filamentous growth in response to certain stimuli, such as nutrient-poor conditions.

-

Mechanism of Action: Filastatin's inhibitory action extends to filamentation induced by conditions that activate the MAPK pathway. It has been demonstrated to act downstream of Cph1, the terminal transcription factor of this pathway.[2] This suggests that Filastatin may target a point of convergence between the cAMP-PKA and MAPK pathways or a common downstream effector.

Downstream Effects on Gene Expression

A key target of both the cAMP-PKA and MAPK pathways is the promoter of the hyphal-specific gene HWP1 (Hyphal Wall Protein 1). Hwp1 is an adhesin crucial for biofilm formation and attachment to host cells.

-

Inhibition of HWP1 Promoter: Filastatin has been demonstrated to block the transcriptional induction of the HWP1 promoter.[1][3] This inhibition of a critical hypha-specific gene provides a molecular basis for Filastatin's observed effects on adhesion and biofilm formation.

Specificity of Action

It is important to note that Filastatin's inhibitory activity is not absolute. It does not block hyphal formation induced by all stimuli.

-

Genotoxic Stress-Induced Filamentation: Filastatin does not inhibit filamentation induced by the DNA replication inhibitor hydroxyurea (HU).[1] This indicates that the signaling pathway triggered by genotoxic stress is distinct from the pathways targeted by Filastatin and that the basic cellular machinery for filamentation remains intact in the presence of the compound.

Signaling pathways in C. albicans affected by Filastatin.

The Role of the Actin Cytoskeleton and Rho GTPases (A Putative Mechanism)

While direct studies on the effect of Filastatin on the actin cytoskeleton and Rho family GTPases like Cdc42 and Rac1 in C. albicans are currently lacking, their involvement is strongly implied. The morphological transition from yeast to hyphae is fundamentally dependent on the dynamic rearrangement of the actin cytoskeleton, which is controlled by these master regulators.

-

Actin Cytoskeleton: Hyphal growth requires polarized actin cable formation to direct secretory vesicles to the growing tip. It is plausible that Filastatin, by inhibiting the signaling pathways that orchestrate this process, indirectly disrupts the organization and dynamics of the actin cytoskeleton. Future research employing techniques such as fluorescent phalloidin staining to visualize F-actin in Filastatin-treated cells could elucidate this connection.

-

Rho GTPases: Cdc42 and Rac1 are essential for establishing and maintaining cell polarity in fungi.[4][5] They are key components of the signaling cascades that translate external cues into cytoskeletal changes. Given that Filastatin inhibits filamentation, a process critically dependent on polarized growth, it is conceivable that it may interfere with the activity or localization of these Rho GTPases or their effectors. Investigating the GTP-bound (active) levels of Cdc42 and Rac1 in the presence of Filastatin would be a valuable next step in dissecting its mechanism of action.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of Filastatin in various assays.

Table 1: In Vitro Efficacy of Filastatin against C. albicans

| Assay | Endpoint | Effective Concentration | Reference |

| Adhesion (GFP-based) | IC50 | ~3 µM | [1] |

| Hyphal Formation | Inhibition | >2.5 µM | [1][7] |

| Biofilm Formation | Inhibition | 50 µM (in some assays) | [1] |

Table 2: Experimental Concentrations of Filastatin Used in Key Studies

| Experiment | Concentration(s) | Vehicle | Reference |

| Adhesion to Polystyrene | 50 µM | 1% DMSO | [1] |

| Adhesion to Human Cells | 25 µM | 1% DMSO | [1] |

| Biofilm on Silicone Elastomers | 50 µM | 1% DMSO | [1] |

| C. elegans Infection Model | 12.5 µM, 50 µM | DMSO | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of Filastatin.

C. albicans Adhesion Assay (Crystal Violet Method)

This protocol is adapted from methodologies used to screen for inhibitors of C. albicans adhesion to polystyrene surfaces.[1]

Materials:

-

C. albicans strain (e.g., SC5314)

-

Yeast extract-peptone-dextrose (YPD) medium

-

Phosphate-buffered saline (PBS)

-

96-well polystyrene plates (protein binding optimized)

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

0.5% (w/v) Crystal Violet solution

-

33% (v/v) Acetic Acid

-

Microplate reader

Procedure:

-

Cell Culture: Grow C. albicans overnight in YPD medium at 30°C with shaking.

-

Cell Preparation: Wash the cells twice with PBS and resuspend in fresh YPD to the desired optical density (e.g., OD600 of 0.2).

-

Assay Setup:

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add Filastatin to the desired final concentrations (e.g., in a dose-response manner). Include a vehicle control (DMSO) and a no-treatment control.

-

-

Incubation: Incubate the plate at 37°C for 4 hours to allow for cell adhesion.

-

Washing: Decant the contents of the wells and wash gently with PBS to remove non-adherent cells. Repeat the wash step.

-

Staining: Add 50 µL of 0.5% crystal violet solution to each well and incubate at room temperature for 45 minutes.

-

Washing: Decant the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the crystal violet from the adherent cells.

-

Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader.

C. albicans Biofilm Formation Assay

This protocol describes a method to assess the effect of Filastatin on biofilm formation on silicone elastomers.[1]

Materials:

-

C. albicans strain (e.g., SC5314-GFP for visualization)

-

YPD medium

-

Silicone elastomer squares (pre-sterilized)

-

24-well plates

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

PBS

-

Fluorescence microscope or plate reader (for GFP strains)

Procedure:

-

Cell Culture: Grow C. albicans overnight in YPD medium at 30°C with shaking.

-

Cell Preparation: Wash the cells with PBS and resuspend in fresh YPD to a standardized concentration.

-

Assay Setup:

-

Place a sterile silicone elastomer square in each well of a 24-well plate.

-

Add the C. albicans cell suspension to each well.

-

Add Filastatin (e.g., 50 µM) or DMSO vehicle to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for 60 hours to allow for biofilm formation.

-

Visualization/Quantification:

-

Visual Inspection: Observe the turbidity of the medium. Clear media indicates robust biofilm formation on the elastomer, while turbid media suggests inhibition of biofilm formation.

-

Microscopy (for GFP strains): Gently wash the elastomers with PBS to remove non-adherent cells and visualize the biofilm using a fluorescence microscope.

-

Biomass Quantification (optional): The biofilm can be quantified by dry weight measurement or by using a metabolic assay like the XTT assay.

-

C. elegans Infection Model

This protocol outlines a method to evaluate the in vivo efficacy of Filastatin using a Caenorhabditis elegans infection model.[1][8][9]

Materials:

-

C. elegans strain (e.g., glp-4;sek-1)

-

E. coli OP50 (nematode food source)

-

C. albicans strain (e.g., SC5314)

-

Nematode Growth Medium (NGM) agar plates

-

Brain Heart Infusion (BHI) agar plates with kanamycin

-

Liquid medium for pathogenesis assay

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

Streptomycin

Procedure:

-

Nematode and Pathogen Preparation:

-

Grow synchronized adult C. elegans on NGM plates with E. coli OP50.

-

Grow C. albicans overnight in YPD, then spread a lawn on BHI agar with kanamycin and incubate.

-

-

Infection:

-

Wash the adult nematodes from the NGM plates.

-

Place the worms on the C. albicans lawn for a defined period (e.g., 2-4 hours) to allow for ingestion of the yeast.

-

-

Treatment:

-

Wash the infected worms to remove external yeast.

-

Transfer the infected worms to liquid medium containing Filastatin at the desired concentrations (e.g., 12.5 µM, 50 µM) or DMSO vehicle.

-

-

Monitoring and Endpoint:

-

Incubate the worms at an appropriate temperature (e.g., 25°C).

-

Monitor worm survival over several days. A common endpoint is the "Deformed Anal Region" (Dar) phenotype or worm death.[1]

-

Record the number of surviving worms daily.

-

General experimental workflow for evaluating Filastatin's effects.

Conclusion and Future Directions

Filastatin represents a promising lead compound for the development of novel anti-virulence therapies against C. albicans. Its ability to inhibit the key pathogenic traits of filamentation, adhesion, and biofilm formation by targeting crucial signaling pathways highlights its potential. This guide has provided a comprehensive overview of the current understanding of Filastatin's mechanism of action, supported by quantitative data and detailed experimental protocols.

Future research should focus on several key areas:

-

Direct Target Identification: Elucidating the precise molecular target(s) of Filastatin is paramount for understanding its mechanism of action and for rational drug design.

-

Cytoskeletal Effects: Directly investigating the impact of Filastatin on the actin cytoskeleton and the activity of Rho GTPases will provide a more complete picture of its cellular effects.

-

In Vivo Efficacy: Further studies in more complex animal models of systemic candidiasis are needed to fully evaluate the therapeutic potential of Filastatin.

-

Spectrum of Activity: Exploring the efficacy of Filastatin against other pathogenic fungi could broaden its potential clinical applications.

By addressing these questions, the scientific community can further unlock the potential of Filastatin and similar virulence-targeting compounds in the fight against fungal infections.

References

- 1. Chemical screening identifies filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Candida albicans filamentation for antifungal drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rac1 and Cdc42 have different roles in Candida albicans development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cdc42 regulates reactive oxygen species production in the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rac1 and Cdc42 Have Different Roles in Candida albicans Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A Simple Nematode Infection Model for Studying Candida albicans Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

The Discovery of Filastatin: A High-Throughput Screening Approach to Inhibit Fungal Pathogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the ongoing battle against fungal infections, novel therapeutic strategies are urgently needed to combat the rise of drug-resistant pathogens. Candida albicans, a major human fungal pathogen, relies on its ability to adhere to host tissues, transform from a yeast to a hyphal morphology, and form robust biofilms to cause disease. This technical guide delves into the discovery of filastatin, a small molecule inhibitor of C. albicans pathogenesis, identified through a sophisticated high-throughput phenotypic screening campaign. We will explore the experimental methodologies, quantitative data, and the intricate signaling pathways affected by this promising antifungal compound. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and techniques employed in the identification and characterization of filastatin.

Introduction

Candida albicans is a formidable fungal pathogen, responsible for a wide spectrum of infections, from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] A key virulence attribute of C. albicans is its morphological plasticity, specifically the transition from a budding yeast form to a filamentous hyphal form. This transition is critical for tissue invasion and the formation of biofilms, which are structured communities of fungal cells encased in an extracellular matrix that exhibit high resistance to conventional antifungal agents.[3][4]

Recognizing the importance of inhibiting these virulence traits, a high-throughput screening (HTS) approach was undertaken to identify small molecules that could block the initial and critical step of fungal adhesion.[1][2] This led to the discovery of filastatin, a potent inhibitor of not only adhesion but also hyphal morphogenesis and biofilm formation.[1][2][3] This guide will provide a detailed overview of the discovery process, from the initial screen to the mechanistic studies that have begun to unravel how filastatin exerts its effects.

High-Throughput Screening for Adhesion Inhibitors

The primary screen was designed to identify compounds that inhibit the adhesion of C. albicans to a polystyrene surface, mimicking the initial interaction with host surfaces or medical devices.[1]

Experimental Workflow

The high-throughput screening process followed a logical progression from initial identification of "hits" to the confirmation and characterization of lead compounds.

Experimental Protocols

Primary High-Throughput Adhesion Assay:

-

Cell Culture: C. albicans strain SC5314 was grown overnight in YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C.

-

Compound Plating: A library of small molecules was dispensed into 384-well polystyrene plates.

-

Cell Seeding: The overnight culture of C. albicans was diluted and added to each well of the compound-containing plates.

-

Incubation: Plates were incubated to allow for fungal adhesion to the polystyrene surface.

-

Washing: Non-adherent cells were removed by a series of gentle washes.

-

Staining: Adherent cells were stained with crystal violet.

-

Quantification: The amount of adherent biomass was quantified by measuring the absorbance at 590 nm after solubilizing the crystal violet.

Quantitative Analysis of Filastatin's Effects

Filastatin demonstrated potent inhibitory activity across a range of phenotypic assays. The following tables summarize the key quantitative findings.

| Assay | Organism/Cell Line | Filastatin Concentration | Result | Reference |

| Polystyrene Adhesion | C. albicans | 25 µM | Significant inhibition of adhesion | [3] |

| Human Epithelial Cell Adhesion | C. albicans / A549 cells | 25 µM | Inhibition of adhesion to human cells | [3] |

| Hyphal Morphogenesis | C. albicans | > 2.5 µM | Inhibition of hyphae formation | [3] |

| Biofilm Formation | C. albicans | 50 µM | Inhibition of biofilm formation on silicone elastomers | [1] |

| C. elegans Infection Model | C. albicans | 50 µM | Increased lifespan of infected worms, indicating reduced pathogenesis | [3] |

Table 1: Summary of Filastatin's Inhibitory Activities

Mechanism of Action: Targeting Signaling Pathways

Further investigations revealed that filastatin does not act as a general cytotoxic agent but rather interferes with specific signaling pathways that regulate fungal morphogenesis.

Signaling Pathways Modulated by Filastatin

Filastatin was found to act downstream of several key signaling pathways that induce hyphal growth in C. albicans.[3][5] These include the cAMP-PKA pathway and the MAPK pathway, which are activated by various environmental cues such as serum, nutrient starvation (Spider media), and N-acetylglucosamine (GlcNAc).[3][5] However, filastatin did not inhibit filamentation induced by genotoxic stress, suggesting a specific mode of action rather than a general blockade of cellular elongation.[3][4][5]

References

- 1. Chemical screening identifies filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Chemical screening identifies filastatin, a small molecule inhibitor of Candida albicans adhesion, morphogenesis, and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Targeting Candida albicans filamentation for antifungal drug development - PMC [pmc.ncbi.nlm.nih.gov]

Filastatin as a probe for fungal pathogenesis studies

An In-depth Technical Guide to Filastatin as a Probe for Fungal Pathogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1] A key contributor to its virulence is the ability to switch from a unicellular yeast form to a filamentous hyphal form, a process crucial for tissue invasion and biofilm formation.[1] Biofilms, complex communities of fungal cells encased in an extracellular matrix, are notoriously resistant to antifungal drugs and host immune responses. The initial step in both infection and biofilm formation is the adhesion of fungal cells to host tissues or indwelling medical devices.[1]

Filastatin, a small molecule identified through high-throughput screening, has emerged as a potent inhibitor of these critical pathogenic processes in C. albicans and other Candida species.[1][2][3] This technical guide provides a comprehensive overview of Filastatin's activity, its mechanism of action, and detailed protocols for its use as a chemical probe in the study of fungal pathogenesis.

Quantitative Analysis of Filastatin's Bioactivity

Filastatin exhibits a range of inhibitory effects on key virulence traits of Candida albicans. The following tables summarize the quantitative data on its bioactivity.

| Activity | Assay | Organism/System | Effective Concentration | Reference |

| Adhesion Inhibition | GFP-based adhesion assay | C. albicans on polystyrene | IC50 ~ 3 µM | [1] |

| Hyphal Morphogenesis Inhibition | HWP1 promoter reporter assay | C. albicans in Spider media | > 2.5 µM | [1] |

| Biofilm Formation Inhibition | Visual assessment on silicone elastomers | C. albicans | 50 µM | [1] |

| Adhesion to Human Cells | GFP-based adhesion assay | C. albicans on A549 cells | 25 µM | [1] |

| In vivo Antifungal Activity | C. elegans infection model | C. albicans | 12.5 µM | [4] |

| Target Organism | Activity | Substrate | Inhibition Level | Reference |

| C. dubliniensis | Adhesion | Polystyrene | Inhibited | [1] |

| C. tropicalis | Adhesion | Polystyrene | Inhibited | [1] |

| C. parapsilosis | Adhesion | Polystyrene | Lesser Inhibition | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of Filastatin as a research tool. The following are protocols for key experiments cited in the literature.

Candida albicans Adhesion Assay to Polystyrene

This assay quantifies the ability of C. albicans to adhere to an abiotic surface and the inhibitory effect of compounds like Filastatin.

Materials:

-

C. albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) medium

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom polystyrene plates

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

-

Plate reader

Protocol:

-

Culture Preparation: Grow C. albicans overnight in YPD medium at 30°C.

-

Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in a suitable medium (e.g., RPMI-1640) to a final optical density at 600 nm (OD600) of 0.5, which corresponds to approximately 1x10^7 cells/ml.

-

Assay Setup: To the wells of a 96-well plate, add the C. albicans cell suspension. Add Filastatin to the desired final concentration (e.g., 25 µM). Include a vehicle control with an equivalent concentration of DMSO.

-

Adhesion Incubation: Incubate the plate at 37°C for 90 minutes with shaking (250 rpm) to allow for cell adhesion.

-

Washing: Carefully aspirate the medium from the wells and wash twice with PBS to remove non-adherent cells.

-

Quantification: The number of adherent cells can be quantified using various methods, such as crystal violet staining and subsequent measurement of absorbance, or by using a fluorescently tagged C. albicans strain (e.g., GFP-tagged) and measuring fluorescence on a plate reader.

Candida albicans Biofilm Formation Assay on Silicone Elastomers

This protocol assesses the ability of C. albicans to form a biofilm on a medically relevant surface and the effect of Filastatin on this process.

Materials:

-

C. albicans strain (e.g., SC5314)

-

YPD medium

-

PBS

-

Pre-weighed, sterile silicone elastomer discs

-

24-well plates

-

Filastatin stock solution (in DMSO)

-

DMSO (vehicle control)

Protocol:

-

Culture Preparation: Grow C. albicans overnight in YPD medium at 30°C.

-